1-Benzylpiperazin-2-one
Overview
Description
“1-Benzylpiperazin-2-one” is a chemical compound with the molecular formula C11H14N2O . It is a solid substance and its molecular weight is 190.24 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-Benzylpiperazin-2-one”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another approach involves a one-pot Knoevenagel reaction/asymmetric epoxidation followed by a domino ring-opening cyclization (DROC) with 1,2-ethylendiamines and 2-benzylamino ethanol .
Molecular Structure Analysis
The molecular structure of “1-Benzylpiperazin-2-one” can be represented by the SMILES string O=C1CNCCN1Cc2ccccc2
. The InChI representation is 1S/C11H14N2O/c14-11-8-12-6-7-13 (11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2
.
Scientific Research Applications
Chemical Synthesis and Reactions
1-Benzylpiperazin-2-one has been utilized in various chemical synthesis and reaction studies. For instance, it has been used in the synthesis of novel 1-benzylpiperazin-2-one nitrones, which undergo [3+2] cycloadditions with alkynes and alkenes, forming Δ4-isoxazolines and isoxazolidines. These compounds can be further reduced to 3-substituted piperazin-2-ones and 1,3-amino alcohols (Bernotas & Adams, 1996).
Development of Receptor Ligands
The compound has been central to the development of new benzylpiperazine derivatives as σ1 receptor ligands. These ligands show promise in producing antinociception and anti-allodynic effects, which could be significant for chronic pain treatment. Notably, certain derivatives have shown high σ1 receptor affinity and significant selectivity, indicating potential therapeutic applications without inducing sedation or impairing locomotor responses (Romeo et al., 2021).
Inhibitors for Human Carbonic Anhydrase
Research involving 2-benzylpiperazines has shown these compounds as potent inhibitors of certain human carbonic anhydrase isoforms. This makes them candidates for novel intraocular pressure lowering agents, potentially useful in treating conditions like glaucoma. The binding mode of these compounds has been studied extensively, incorporating enantioselectivity and regioisomerism, which contributes to their pharmacological profile (Chiaramonte et al., 2018).
Antimicrobial Activity
1-Benzylpiperazine has been incorporated into novel compounds for antimicrobial applications. For example, novel derivatives have shown significant antibacterial and antifungal activity. These compounds have been further analyzed using molecular modeling techniques, establishing a correlation between their structure and inhibitory potency, which provides insight into potential therapeutic uses (Mandala et al., 2013).
Endocannabinoid Hydrolases Inhibition
Compounds derived from 1-benzylpiperazine have been tested as inhibitors of human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These studies are significant in exploring new treatments for conditions influenced by the endocannabinoid system. The structure-activity relationships of these compounds provide valuable insights into their potential therapeutic applications (Morera et al., 2012).
Safety And Hazards
The safety data sheet for “1-Benzylpiperazin-2-one” indicates that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, be harmful if inhaled, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this compound .
Future Directions
While specific future directions for “1-Benzylpiperazin-2-one” are not mentioned in the available literature, research into piperazine derivatives continues to be an active field due to their wide range of biological and pharmaceutical activity . This includes further exploration of their synthesis, properties, and potential applications.
properties
IUPAC Name |
1-benzylpiperazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11-8-12-6-7-13(11)9-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPCRHWMJSUKDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363848 | |
Record name | 1-benzylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzylpiperazin-2-one | |
CAS RN |
59702-21-5 | |
Record name | 1-benzylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzylpiperazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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